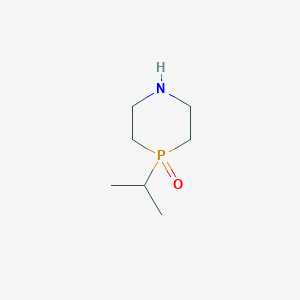

1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Azaphosphorine, hexahydro-4-(1-methylethyl)-, 4-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as AZAPO or AZPO and is a heterocyclic compound that contains both nitrogen and phosphorus.

Scientific Research Applications

Optoelectronic Properties and Self-Dimerization

1,4-Azaphosphorine derivatives demonstrate potential in the development of photofunctional materials due to their bright fluorescence and tunable emission wavelengths. Their strong self-dimerization behavior through hydrogen bond donors/acceptors is also notable. This property can be manipulated for applications in supramolecular chemistry (Deng et al., 2019).

Stereochemistry and Structural Conformations

Studies have explored the stereochemistry of cyclic organophosphorus compounds, including derivatives of 1,4-Azaphosphorine. These investigations provide insights into the structural conformations and stereochemistry of these compounds, which is crucial for their application in various fields of chemistry (Mikołajczyk et al., 1983).

Synthesis and Characterization of P,N-Heterocycles

The synthesis of P,N-heterocycles from omega-amino-H-phosphinates, which include 1,4-Azaphosphorine derivatives, has been achieved. These compounds are conformationally restricted phosphinic analogs of alpha-amino acids, suggesting potential applications in the field of biochemistry and pharmaceuticals (Queffélec et al., 2008).

Application in Antibody Production

1,4-Azaphosphorine derivatives have been used in the synthesis of haptens for the production of antibodies against organophosphate pesticides. This application is significant in the field of environmental monitoring and safety (ten Hoeve et al., 1997).

Organocatalysis in Carbonate Synthesis

Azaphosphatranes, structurally related to 1,4-Azaphosphorine, have been utilized as organocatalysts for synthesizing cyclic carbonates from CO2 and epoxides. This demonstrates their potential in catalysis and environmental chemistry (Chatelet et al., 2013).

Electropolymerization and Supercapacitor Applications

Studies involving the synthesis of graphene oxide derivatives using 1,4-Azaphosphorine related compounds show potential applications in the development of materials for electrochemical supercapacitors (Ehsani et al., 2017).

properties

IUPAC Name |

4-propan-2-yl-1,4λ5-azaphosphinane 4-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOP/c1-7(2)10(9)5-3-8-4-6-10/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEWALOQRFKWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P1(=O)CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2843789.png)

![5-(3-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2843791.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2843796.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)

![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)

amine hydrochloride](/img/structure/B2843805.png)

![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)